molecular formula C7H9Cl2NO2S B1289775 2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride CAS No. 81705-92-2

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride

Cat. No.: B1289775
CAS No.: 81705-92-2
M. Wt: 242.12 g/mol
InChI Key: HTLGIJSCZRCHCV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride typically involves the reaction of 2-(Pyridin-4-yl)ethanesulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-(Pyridin-4-yl)ethanesulfonyl chloride+HCl2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride\text{2-(Pyridin-4-yl)ethanesulfonyl chloride} + \text{HCl} \rightarrow \text{this compound} 2-(Pyridin-4-yl)ethanesulfonyl chloride+HCl→2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride

The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions, often at elevated temperatures to accelerate the reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, typically in an inert atmosphere to prevent oxidation.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfonyl Group: Formed from reduction reactions.

Scientific Research Applications

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.

    Material Science: Used in the synthesis of functional materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)ethanesulfonyl chloride hydrochloride
  • 2-(Pyridin-2-yl)ethanesulfonyl chloride hydrochloride
  • 2-(Pyridin-4-yl)ethanesulfonyl fluoride

Uniqueness

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of derivatives it can form. Compared to its isomers, such as 2-(Pyridin-3-yl)ethanesulfonyl chloride hydrochloride, the position of the substituent on the pyridine ring can affect the compound’s electronic properties and steric interactions, leading to differences in reactivity and applications.

Properties

IUPAC Name

2-pyridin-4-ylethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLGIJSCZRCHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595441
Record name 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81705-92-2
Record name 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)ethane-1-sulfonyl chloride hydrochloride
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